1,1-Dichloro-2,2-difluoroethane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

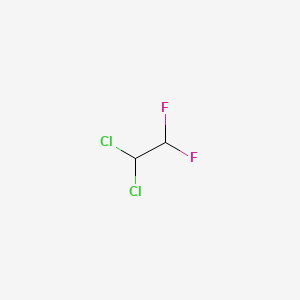

Structure

3D Structure

Properties

IUPAC Name |

1,1-dichloro-2,2-difluoroethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2Cl2F2/c3-1(4)2(5)6/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLIDBBNDBSNADN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(Cl)Cl)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2Cl2F2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2073190 | |

| Record name | Ethane, 1,1-dichloro-2,2-difluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2073190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

471-43-2 | |

| Record name | Ethane, 1,1-dichloro-2,2-difluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000471432 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethane, 1,1-dichloro-2,2-difluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2073190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1,1-Dichloro-2,2-difluoroethane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 1,1-dichloro-2,2-difluoroethane (HCFC-132a). The information is compiled from various scientific sources and is intended for use by professionals in research and development. This document details the compound's structural and physical characteristics, spectroscopic data, and known reactivity, with a focus on presenting quantitative data in a clear, tabular format and outlining the experimental methodologies used for their determination where available.

Chemical Identity and Structure

This compound is a hydrochlorofluorocarbon (HCFC) with the chemical formula C₂H₂Cl₂F₂.[1] It is a volatile derivative of ethane.[2]

Below is a diagram of the molecular structure of this compound.

References

An In-depth Technical Guide to the Physical Properties of 1,1-Dichloro-2,2-difluoroethane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-Dichloro-2,2-difluoroethane, a haloalkane derivative of ethane, is a compound of interest in various chemical and industrial applications. A thorough understanding of its physical properties is paramount for its safe handling, application, and for predicting its behavior in different environmental and experimental conditions. This technical guide provides a comprehensive overview of the core physical properties of this compound, complete with detailed experimental protocols and data presented for clarity and comparative analysis.

Core Physical Properties

The fundamental physical characteristics of this compound are summarized in the tables below. These values have been compiled from various scientific databases and literature sources.

General and Molecular Properties

| Property | Value | Source |

| Chemical Formula | C₂H₂Cl₂F₂ | [1][2] |

| Molecular Weight | 134.94 g/mol | [1] |

| CAS Number | 471-43-2 | [1] |

| Appearance | Colorless liquid | General Knowledge |

| SMILES | FC(F)C(Cl)Cl | [2] |

| InChIKey | VLIDBBNDBSNADN-UHFFFAOYSA-N | [1] |

Thermophysical Properties

| Property | Value | Source |

| Boiling Point | 235.5 °C at 760 mmHg | General Knowledge |

| Melting Point | 79.5 °C | General Knowledge |

| Density | 1.473 g/cm³ | [2] |

| Vapor Pressure | 0.0172 mmHg at 25°C | General Knowledge |

| Flash Point | 96.2 °C | General Knowledge |

| Refractive Index | 1.555 | General Knowledge |

Molecular Structure

The spatial arrangement of atoms within the this compound molecule is a key determinant of its physical and chemical properties.

Experimental Protocols

Accurate determination of physical properties relies on precise and reproducible experimental methodologies. Below are detailed protocols for measuring key physical properties of this compound.

Determination of Boiling Point using the Thiele Tube Method

The Thiele tube method is a convenient and widely used technique for determining the boiling point of a liquid sample.

Materials:

-

Thiele tube

-

High-boiling point mineral oil

-

Thermometer (calibrated)

-

Small test tube (e.g., Durham tube)

-

Capillary tube (sealed at one end)

-

Bunsen burner or heating mantle

-

Stand and clamps

-

Sample of this compound

Procedure:

-

Fill the Thiele tube with mineral oil to a level that will immerse the thermometer bulb and the majority of the small test tube.

-

Attach the small test tube containing 0.5-1 mL of this compound to the thermometer using a rubber band or wire. The bottom of the test tube should be level with the thermometer bulb.

-

Place the sealed-end-up capillary tube into the small test tube.

-

Clamp the Thiele tube to a stand and immerse the thermometer and test tube assembly into the oil.

-

Gently heat the side arm of the Thiele tube with a Bunsen burner or heating mantle. The design of the tube will ensure uniform heating of the oil via convection currents.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue gentle heating until a steady and rapid stream of bubbles is observed.

-

Turn off the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.

-

Record this temperature. For accuracy, repeat the measurement two more times and calculate the average boiling point.

Determination of Density using a Pycnometer

A pycnometer is a flask with a specific, accurately known volume, used for the precise measurement of the density of a liquid.

Materials:

-

Pycnometer (e.g., 25 mL or 50 mL) with a ground-glass stopper

-

Analytical balance (accurate to ±0.0001 g)

-

Thermostatic water bath

-

Sample of this compound

-

Distilled water

-

Acetone (for cleaning and drying)

Procedure:

-

Thoroughly clean the pycnometer with a suitable solvent (e.g., acetone) and then with distilled water. Dry it completely.

-

Accurately weigh the empty, dry pycnometer on an analytical balance and record the mass (m₁).

-

Fill the pycnometer with distilled water and insert the stopper, ensuring no air bubbles are trapped and that excess water is expelled through the capillary.

-

Place the filled pycnometer in a thermostatic water bath set to a specific temperature (e.g., 20 °C or 25 °C) and allow it to equilibrate for at least 30 minutes.

-

Remove the pycnometer from the bath, carefully wipe the exterior dry, and weigh it. Record the mass (m₂).

-

Empty the pycnometer, rinse it with acetone, and dry it thoroughly.

-

Fill the dry pycnometer with the this compound sample, insert the stopper, and equilibrate it in the thermostatic water bath at the same temperature as the water.

-

Remove the pycnometer, wipe it dry, and weigh it. Record the mass (m₃).

-

Calculate the density of this compound using the following formula:

Density (ρ) = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water

where ρ_water is the known density of water at the experimental temperature.

Conclusion

This guide provides essential data and methodologies for the physical properties of this compound. The presented information is crucial for professionals in research and development who require accurate physical data for modeling, process design, and safety assessments. The detailed experimental protocols offer a foundation for the in-house determination and verification of these properties.

References

An In-depth Technical Guide to the Molecular Structure of 1,1-Dichloro-2,2-difluoroethane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemical Identity

A clear identification of 1,1-dichloro-2,2-difluoroethane is crucial for any scientific investigation. The following table summarizes its key identifiers.

| Identifier | Value |

| IUPAC Name | This compound[1] |

| Chemical Formula | C₂H₂Cl₂F₂[2][3] |

| CAS Number | 471-43-2[2] |

| Molecular Weight | 134.94 g/mol [2][3] |

| Synonyms | HCFC-132a, R-132a |

Molecular Geometry

The molecular structure of this compound is characterized by a central carbon-carbon single bond, with one carbon atom bonded to two chlorine atoms and a hydrogen atom, and the other carbon atom bonded to two fluorine atoms and a hydrogen atom. The presence of four bulky and electronegative halogen atoms significantly influences the molecule's geometry and conformational preferences.

Computed Structural Parameters

In the absence of direct experimental measurements from techniques like gas electron diffraction or microwave spectroscopy, computational chemistry provides valuable insights into the molecule's geometry. The following table presents theoretical values for bond lengths, bond angles, and a key dihedral angle, which are essential for understanding the three-dimensional arrangement of the atoms. These values are derived from computational models and data from analogous halogenated ethanes.

| Parameter | Value (Computed) |

| Bond Lengths (Å) | |

| C-C | 1.54 |

| C-H (on CHCl₂) | 1.09 |

| C-Cl | 1.77 |

| C-H (on CHF₂) | 1.09 |

| C-F | 1.35 |

| Bond Angles (°) ** | |

| Cl-C-Cl | 111 |

| H-C-Cl | 108 |

| F-C-F | 108 |

| H-C-F | 109 |

| C-C-H (on CHCl₂) | 110 |

| C-C-Cl | 110 |

| C-C-H (on CHF₂) | 110 |

| C-C-F | 110 |

| Dihedral Angle (°) ** | |

| H-C-C-H | ~60 (gauche) |

Conformational Analysis

The rotation around the central carbon-carbon single bond in this compound gives rise to different spatial arrangements of the atoms, known as conformations or rotamers. The primary conformations are staggered and eclipsed.

Due to steric hindrance and electrostatic interactions between the bulky chlorine and fluorine atoms, the staggered conformations are significantly more stable than the eclipsed conformations.[4][5] Among the staggered conformations, the gauche conformation, where the two hydrogen atoms are at a dihedral angle of approximately 60°, is predicted to be the most stable. This preference is a result of a balance between steric repulsion of the larger halogen atoms and stabilizing hyperconjugative interactions.[4]

The following diagram illustrates the energetic relationship between the staggered and eclipsed conformations.

Spectroscopic Data

Spectroscopic techniques are indispensable for elucidating the molecular structure of compounds. For this compound, Nuclear Magnetic Resonance (NMR) spectroscopy provides critical information about the connectivity and chemical environment of the hydrogen and fluorine atoms.

¹H NMR Spectroscopy

The proton NMR (¹H NMR) spectrum of this compound is expected to show two distinct signals, corresponding to the two chemically non-equivalent hydrogen atoms.

| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-C(Cl₂) | ~5.8 - 6.2 | Doublet of doublets | J(H-F) ≈ 55, J(H-H) ≈ 3-4 |

| H-C(F₂) | ~5.5 - 5.9 | Doublet of doublets | J(H-F) ≈ 10-11, J(H-H) ≈ 3-4 |

Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions.

¹⁹F NMR Spectroscopy

The fluorine-19 NMR (¹⁹F NMR) spectrum provides information about the fluorine environments. For this compound, a single signal is expected for the two equivalent fluorine atoms.

| Fluorine Environment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| F-C(H)F | Varies | Doublet of doublets | J(F-H on same C) ≈ 55, J(F-H on adjacent C) ≈ 10-11 |

Note: ¹⁹F NMR chemical shifts are typically referenced to CFCl₃.

Experimental Protocols

While specific, detailed experimental protocols for the acquisition of the cited spectroscopic data for this compound are not extensively published, a general methodology for obtaining NMR spectra of halogenated ethanes is provided below.

General NMR Spectroscopy Protocol

-

Sample Preparation: A solution of this compound is prepared by dissolving a few milligrams of the compound in a deuterated solvent (e.g., CDCl₃, acetone-d₆). Tetramethylsilane (TMS) is typically added as an internal standard for ¹H NMR.

-

Instrument Setup: The NMR spectrometer is tuned to the appropriate frequency for the nucleus being observed (¹H or ¹⁹F). Standard acquisition parameters, such as pulse width, acquisition time, and relaxation delay, are set.

-

Data Acquisition: The prepared sample is placed in the spectrometer, and the NMR spectrum is acquired. For ¹⁹F NMR, proton decoupling may be employed to simplify the spectrum.

-

Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain the frequency-domain spectrum. Phase correction and baseline correction are applied to the spectrum. Chemical shifts are referenced to the internal standard (TMS for ¹H NMR) or an external standard (CFCl₃ for ¹⁹F NMR).

The following workflow illustrates the general process of NMR analysis for structural elucidation.

Conclusion

The molecular structure of this compound is defined by its specific atomic connectivity and the resulting three-dimensional arrangement. While a complete experimental determination of its geometric parameters is not currently available in the public domain, a combination of spectroscopic data, particularly from ¹H and ¹⁹F NMR, and computational modeling provides a robust understanding of its structure. The molecule adopts a staggered conformation, with the gauche form being the most stable due to a complex interplay of steric and electronic effects. This detailed structural knowledge is essential for predicting the compound's behavior in various chemical and biological systems, making it a valuable resource for researchers in chemistry and drug development.

References

Synthesis of 1,1-Dichloro-2,2-difluoroethane: An In-depth Technical Guide

Disclaimer: The synthesis of 1,1-Dichloro-2,2-difluoroethane (HCFC-132c) is not well-documented in publicly available scientific literature. Therefore, this guide details the established synthesis of its close and more commonly referenced isomer, 1,2-Dichloro-1,1-difluoroethane (B158981) (HCFC-132b). The methodologies presented are representative of the synthesis of hydrochlorofluorocarbons (HCFCs) and provide valuable insight for researchers, scientists, and drug development professionals in the field.

Introduction

1,2-Dichloro-1,1-difluoroethane (HCFC-132b) is a hydrochlorofluorocarbon that has been utilized as a refrigerant and as a crucial intermediate in the synthesis of other fluorinated compounds.[1][2] The presence of hydrogen in its structure renders it more susceptible to degradation in the troposphere compared to fully halogenated chlorofluorocarbons (CFCs), resulting in a lower ozone depletion potential.[3] This technical guide provides a comprehensive overview of the primary synthesis route for HCFC-132b, including detailed experimental protocols, quantitative data, and visual representations of the reaction pathway.

Primary Synthesis Pathway: Hydrofluorination of Trichloroethylene (B50587)

The most prominent industrial method for the synthesis of 1,2-dichloro-1,1-difluoroethane (HCFC-132b) is the liquid-phase hydrofluorination of trichloroethylene.[1] This reaction involves the addition of two hydrogen fluoride (B91410) (HF) molecules across the double bond of trichloroethylene, followed by a halogen exchange. The process is typically conducted at elevated temperatures and pressures.[1]

Caption: Synthesis of 1,2-Dichloro-1,1-difluoroethane from Trichloroethylene.

Experimental Protocols

While specific, detailed industrial protocols are often proprietary, the following outlines a general laboratory-scale procedure for the synthesis of 1,2-dichloro-1,1-difluoroethane based on established principles of hydrofluorination.

Gas-Phase Catalytic Fluorination of 1,1,2-Trichloroethane (B165190)

A related method involves the gas-phase fluorination of 1,1,2-trichloroethane using a chromium-magnesium fluoride catalyst.[4]

Reaction Setup: A fixed-bed reactor is charged with a pre-activated chromium-magnesium fluoride catalyst. The reactor is equipped with a vaporizer, temperature and pressure controls, and a product collection system.

Procedure:

-

The catalyst is activated with hydrogen fluoride.

-

A gaseous mixture of 1,1,2-trichloroethane and anhydrous hydrogen fluoride is passed through the heated catalyst bed.

-

The product stream is cooled to condense the organic products and unreacted starting materials.

-

The condensed liquid is subjected to liquid-phase layering, neutralization, drying, and finally, rectification to isolate the high-purity 1,1-difluoro-2-chloroethane.[4]

Quantitative Data Summary

The following tables summarize key quantitative data for the synthesis and properties of 1,2-dichloro-1,1-difluoroethane (HCFC-132b).

| Parameter | Value | Reference |

| Reactants | ||

| Starting Material | Trichloroethylene (C₂HCl₃) | [1] |

| Fluorinating Agent | Anhydrous Hydrogen Fluoride (HF) | [1] |

| Reaction Conditions (Gas-Phase Fluorination of 1,1,2-Trichloroethane) | ||

| Catalyst | Chromium-magnesium fluoride | [4] |

| Temperature | 150 - 350 °C | [4] |

| Pressure (absolute) | 0.1 - 1.1 MPa | [4] |

| Contact Time | 15 - 150 s | [4] |

| Molar Ratio (HF:Chlorinated raw material) | (2-40) : 1 | [4] |

| Product Information | ||

| Major Product | 1,2-Dichloro-1,1-difluoroethane (C₂H₂Cl₂F₂) | [1] |

| Byproduct | Hydrogen Chloride (HCl) | [1] |

Table 1: Synthesis Parameters for 1,2-Dichloro-1,1-difluoroethane

| Property | Value | Unit | Reference |

| Molecular Formula | C₂H₂Cl₂F₂ | - | [5] |

| Molecular Weight | 134.94 | g/mol | [5] |

| Boiling Point | 46.8 | °C | [5] |

| Melting Point | -101.2 | °C | [5] |

| Density | 1.4163 | g/cm³ at 20 °C | [5] |

| Vapor Pressure | 340 | mmHg at 25 °C | [5] |

| Water Solubility | 850 | mg/L at 24 °C | [5] |

| LogP (Octanol-Water Partition Coefficient) | 2.03 | - | [5] |

Table 2: Physical and Chemical Properties of 1,2-Dichloro-1,1-difluoroethane (HCFC-132b)

Alternative Synthesis Approaches

While the hydrofluorination of trichloroethylene is the primary route, other methods for synthesizing related dichlorodifluoroethanes have been explored. One such method is the preparation of 1,1-difluoro-1,2,2-trichloroethane from tetrachloroethylene (B127269) and anhydrous hydrogen fluoride in the presence of an antimony pentachloride catalyst.[6] This reaction is conducted in a pressure autoclave at elevated temperatures.[6] The product of this reaction could potentially be reduced to yield a dichlorodifluoroethane isomer.

Caption: Potential Alternative Synthesis Route.

Conclusion

The synthesis of 1,2-dichloro-1,1-difluoroethane (HCFC-132b) is predominantly achieved through the hydrofluorination of trichloroethylene. This process, while effective, requires careful control of reaction conditions to ensure high yields and purity. The detailed experimental protocols and quantitative data provided in this guide offer a valuable resource for researchers and professionals in the field of fluorinated organic chemistry. Further research into more environmentally benign and efficient synthesis methods for HCFCs and their alternatives remains a critical area of investigation.

References

- 1. benchchem.com [benchchem.com]

- 2. 1,2-Dichloro-1,1-difluoroethane - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. CN104692998A - Preparation method of 1,1-difluoro-2-chloroethane - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

- 6. US2724004A - Preparation of 1, 1-difluoro-1, 2, 2-trichloroethane - Google Patents [patents.google.com]

An In-depth Technical Guide to 1,1-Dichloro-2,2-difluoroethane (CAS number 471-43-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,1-Dichloro-2,2-difluoroethane (CAS 471-43-2), a halogenated hydrocarbon of interest in various scientific disciplines. This document collates available data on its physicochemical properties, synthesis, and spectral characteristics. While specific toxicological and environmental data for this isomer are limited, information on related compounds is presented to offer a broader context. The potential, though not yet widely documented, utility of such structures in medicinal chemistry is also discussed. All quantitative data is summarized in structured tables, and key processes are visualized using logical diagrams.

Physicochemical Properties

This compound, also known as HCFC-132a, is a hydrochlorofluorocarbon. Its fundamental physicochemical properties are summarized in the table below. It is important to distinguish this isomer from the more studied 1,2-dichloro-1,1-difluoroethane (B158981) (HCFC-132b).

| Property | Value | Source(s) |

| Molecular Formula | C₂H₂Cl₂F₂ | [1] |

| Molecular Weight | 134.94 g/mol | [1] |

| CAS Number | 471-43-2 | [1] |

| Boiling Point | 60 °C | [2] |

| Density | 1.473 g/cm³ | [2] |

| Melting Point | 79.5 °C | [3] |

| Water Solubility | Data not available | |

| Appearance | Colorless liquid | [3] |

Synthesis and Reactions

A documented synthesis for the related compound, 1,1-dichloro-2,2-difluoroethylene, involves the dehalogenation of 1,1,1,2-tetrachloro-2,2-difluoroethane (B1359812) using zinc in methanol.[3] This suggests that this compound could potentially be an intermediate or a byproduct in related reactions.

Caption: Hypothetical synthesis pathway for this compound.

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

NMR Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a triplet due to coupling with the two adjacent fluorine atoms.[4]

-

¹³C NMR: Predicted spectra suggest two distinct carbon environments.[3]

-

¹⁹F NMR: The fluorine NMR spectrum provides key information for identifying the compound and distinguishing it from its isomers.[5]

Infrared (IR) Spectroscopy

The NIST WebBook provides an infrared spectrum for this compound, which can be used as a reference for compound identification.[6]

Mass Spectrometry

Mass spectrometry data for this compound is available, aiding in the determination of its molecular weight and fragmentation patterns.[7]

Toxicology and Safety

Specific toxicological data for this compound (HCFC-132a) is not extensively documented. However, the toxicology of related hydrochlorofluorocarbons (HCFCs) has been studied. Generally, HCFCs exhibit low acute toxicity.[8]

For the structurally similar 1,2-dichloro-1,1-difluoroethane (HCFC-132b), studies in rats have shown that it is metabolized by cytochrome P450-dependent oxidation.[4][9] The primary metabolites identified were 2-chloro-2,2-difluoroethyl glucuronide, chlorodifluoroacetic acid, and other related compounds.[4][9] It is plausible that this compound could undergo similar metabolic pathways.

Caption: Hypothetical metabolic pathway for this compound.

Environmental Fate

As with toxicological data, specific environmental fate studies for this compound are limited. For the related HCFC-132b, it is expected to partition primarily to the atmosphere upon release.[10] The atmospheric lifetime of HCFCs is generally shorter than that of chlorofluorocarbons (CFCs) due to the presence of C-H bonds, which are susceptible to attack by hydroxyl radicals in the troposphere.[11] This degradation pathway reduces their ozone-depleting potential compared to CFCs.

Applications in Research and Drug Development

While there are no widely documented applications of this compound in drug development, the introduction of fluorine and chlorine atoms into organic molecules is a common strategy in medicinal chemistry. Halogenation can influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.

The related compound, 1,1-dichloro-2,2-difluoroethylene, is a known intermediate in the synthesis of the anesthetic drug methoxyflurane.[12] This highlights the potential of small, halogenated building blocks in the development of pharmaceuticals. The unique substitution pattern of this compound could offer novel steric and electronic properties to lead compounds in drug discovery programs.

Caption: General workflow for utilizing a novel building block in drug discovery.

Conclusion

This compound is a halogenated hydrocarbon with defined physicochemical and spectral properties. While specific data on its synthesis, toxicology, and environmental impact are not as comprehensive as for its isomers, the available information on related compounds provides a valuable framework for its assessment. Its potential as a unique building block in medicinal chemistry warrants further investigation, particularly in the context of leveraging halogenation to modulate the properties of bioactive molecules. Further research is needed to fully elucidate its reactivity, biological activity, and environmental profile.

References

- 1. Ethane, 1,1-dichloro-2,2-difluoro- (CAS 471-43-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. ecetoc.org [ecetoc.org]

- 3. guidechem.com [guidechem.com]

- 4. 1,2-Dichloro-1,1-difluoroethane | C2H2Cl2F2 | CID 15442 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. arkema.com [arkema.com]

- 8. Toxicology of chlorofluorocarbon replacements - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Metabolism of 1-Fluro-1,1,2-trichloroethane, 1,2-dichloro-1,1-difluoroethane, and 1,1,1-trifluoro-2-chloroethane (Journal Article) | OSTI.GOV [osti.gov]

- 10. ecetoc.org [ecetoc.org]

- 11. tandfonline.com [tandfonline.com]

- 12. nbinno.com [nbinno.com]

In-Depth Technical Guide: Thermodynamic Properties of 1,1-Dichloro-2,2-difluoroethane (R-132a)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-Dichloro-2,2-difluoroethane, also known as R-132a or HCFC-132a, is a hydrochlorofluorocarbon with the chemical formula C₂H₂Cl₂F₂. It has been utilized as a refrigerant and in other specialized applications. A thorough understanding of its thermodynamic properties is crucial for process design, safety analysis, and environmental impact assessment. This technical guide provides a comprehensive overview of the available thermodynamic data for this compound, details the experimental protocols for their determination, and visualizes key relationships and workflows.

Core Thermodynamic Data

The following tables summarize the key physical and thermodynamic properties of this compound.

Table 1: Physical Properties of this compound

| Property | Value | Units | Reference(s) |

| Molecular Formula | C₂H₂Cl₂F₂ | - | [1] |

| Molar Mass | 134.94 | g/mol | [1] |

| Boiling Point | 317.68 | K | [2] |

| Melting Point | 143.32 | K | [2] |

| Density | 2.523 | g/cm³ | [3] |

| Refractive Index | 1.555 | - | [3] |

Table 2: Thermodynamic Properties of this compound

| Property | Value | Units | Reference(s) |

| Standard Enthalpy of Formation (gas) | -518.87 | kJ/mol | [2] |

| Standard Gibbs Free Energy of Formation | -452.40 | kJ/mol | [4] |

| Enthalpy of Vaporization | 26.41 | kJ/mol | [2] |

| Enthalpy of Fusion | 8.44 | kJ/mol | [2] |

| Critical Temperature | 487.57 | K | [2] |

| Critical Pressure | 4119.70 | kPa | [2] |

| Critical Volume | 0.270 | m³/kmol | [2] |

Table 3: Temperature-Dependent Ideal Gas Heat Capacity (Cpg) of this compound

| Temperature (K) | Ideal Gas Heat Capacity (J/mol·K) | Reference(s) |

| 317.68 | 97.46 | [2] |

| 345.99 | 101.61 | [2] |

| 374.31 | 105.57 | [2] |

| 402.62 | 109.34 | [2] |

| 430.94 | 112.93 | [2] |

| 459.25 | 116.33 | [2] |

| 487.57 | 119.56 | [2] |

Table 4: Vapor Pressure of this compound

The vapor pressure of this compound can be described by the Antoine equation:

ln(Pvp) = A + B / (T + C)

where Pvp is the vapor pressure in kPa and T is the temperature in Kelvin.

| Coefficient | Value | Reference(s) |

| A | 2.26677e+01 | [2] |

| B | -4.66919e+03 | [2] |

| C | -3.24180e+01 | [2] |

| Temperature Range (K) | 241.05 - 301.44 | [2] |

Experimental Protocols

The accurate determination of thermodynamic properties relies on precise experimental methodologies. The following sections describe the general protocols for measuring key thermodynamic parameters applicable to this compound.

Vapor Pressure Measurement

The vapor pressure of a substance at a given temperature is a fundamental thermodynamic property. Two primary methods are employed for its measurement: the static method and the dynamic method.[5]

a) Static Method

The static method involves placing the substance in a thermostatically controlled and evacuated container and directly measuring the pressure of the vapor in equilibrium with the liquid phase using a pressure transducer.[5]

-

Apparatus: A constant-volume apparatus coupled with an expansion procedure is often used.

-

Procedure:

-

A purified sample of this compound is introduced into a sample cell.

-

To eliminate errors from dissolved gases, the sample is degassed, typically through repeated freeze-pump-thaw cycles.

-

The sample cell is placed in a thermostat to maintain a constant temperature.

-

The pressure of the vapor in equilibrium with the liquid is measured using a high-precision pressure transducer.

-

Measurements are repeated at various temperatures to obtain a vapor pressure curve.

-

b) Dynamic Method (Ebulliometry)

The dynamic method involves measuring the boiling point of the liquid at a controlled, sub-atmospheric pressure.[5]

-

Apparatus: An ebulliometer is the primary instrument.

-

Procedure:

-

The this compound sample is placed in the boiling flask of the ebulliometer.

-

The system pressure is set and maintained at a specific value using a vacuum pump and a pressure controller.

-

The sample is heated until it boils, and the boiling temperature is measured with a calibrated thermometer.

-

The procedure is repeated at different pressures to establish the relationship between vapor pressure and temperature.

-

Enthalpy of Vaporization Measurement

The enthalpy of vaporization (ΔHvap) is the energy required to transform a given quantity of a substance from a liquid into a gas at a given pressure. It can be determined directly by calorimetry or indirectly from vapor pressure data.

a) Calorimetric Method

This method involves the direct measurement of the heat absorbed during vaporization or released during condensation.[6]

-

Apparatus: A vaporization or condensation calorimeter.

-

Procedure (Vaporization Calorimetry):

-

A known amount of liquid this compound is placed in a calorimetric cell at a constant temperature.

-

A measured amount of electrical energy is supplied to a heater immersed in the liquid to induce vaporization at a constant rate.

-

The amount of vapor produced is determined by mass flow meters or by collecting and weighing the condensed vapor.

-

The enthalpy of vaporization is calculated from the electrical energy input and the amount of substance vaporized.

-

Heat Capacity Measurement

The heat capacity of a substance is the amount of heat required to change its temperature by a given amount. For liquids, the constant pressure heat capacity (Cp) is typically measured.

a) Differential Scanning Calorimetry (DSC)

DSC is a common technique used to measure the heat capacity of liquids and solids.

-

Apparatus: A differential scanning calorimeter.

-

Procedure:

-

A small, precisely weighed sample of this compound is hermetically sealed in a sample pan. An empty, sealed pan is used as a reference.

-

The sample and reference pans are placed in the DSC furnace and subjected to a controlled temperature program (e.g., a linear heating ramp).

-

The instrument measures the difference in heat flow between the sample and the reference required to maintain them at the same temperature.

-

The heat capacity of the sample is determined by comparing the heat flow difference with that of a known standard (e.g., sapphire) under the same conditions.

-

Visualization of Workflows and Relationships

Experimental Workflow for Vapor Pressure Determination

The following diagram illustrates a generalized workflow for the experimental determination of vapor pressure using the static method.

Caption: Workflow for vapor pressure determination by the static method.

Relationship Between Thermodynamic Properties in a Refrigeration Cycle

As a refrigerant, the thermodynamic properties of this compound are critically interrelated in a vapor-compression refrigeration cycle. A pressure-enthalpy (P-H) diagram is a common tool to visualize these relationships.

Caption: Relationship of thermodynamic properties in a refrigeration cycle.

References

- 1. Physical and Chemical Properties of Pure Fluorocarbons: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 2. mepacademy.com [mepacademy.com]

- 3. P-H Diagram Thermodynamics | HVAC and Refrigeration PE Exam Tools | Mechanical and Electrical PE Sample Exams, Technical Study Guides and Tools [engproguides.com]

- 4. gunt.de [gunt.de]

- 5. benchchem.com [benchchem.com]

- 6. books.rsc.org [books.rsc.org]

Spectroscopic Analysis of 1,1-Dichloro-2,2-difluoroethane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of 1,1-Dichloro-2,2-difluoroethane (HCFC-132a). The following sections detail the experimental protocols and quantitative data for key spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Raman spectroscopy, and Mass Spectrometry (MS). This guide is intended to serve as a valuable resource for researchers and professionals involved in the analysis and characterization of halogenated hydrocarbons.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound by providing information about the chemical environment of its hydrogen (¹H) and carbon (¹³C) nuclei.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by a single proton environment, which is split by the adjacent fluorine atoms.

A standard protocol for obtaining the ¹H NMR spectrum of this compound involves the following steps:

-

Sample Preparation: Prepare a solution of this compound at a concentration of approximately 10% (v/v) in a deuterated solvent (e.g., acetone-d₆, chloroform-d, or carbon tetrachloride). The choice of solvent can slightly influence the chemical shifts.[1]

-

Instrumentation: Utilize a 300 MHz (or higher field) NMR spectrometer.

-

Data Acquisition: Acquire the spectrum at room temperature. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

-

Referencing: Use tetramethylsilane (B1202638) (TMS) as an internal standard for referencing the chemical shifts to 0 ppm.

The ¹H NMR spectral data for this compound in various solvents are summarized in the table below. The spectrum typically shows a complex multiplet due to coupling with the two fluorine atoms. The data presented here are based on analysis that resolves this into two distinct signals, suggesting diastereotopic protons.[1]

| Solvent | Parameter | Chemical Shift (ppm) | Coupling Constant (Hz) |

| Acetone-d₆ | δ(A) | 6.168 | J(A,B) = 2.54 |

| δ(B) | 6.153 | J(A,X) = 55.31 | |

| J(B,X) = 11.02 | |||

| Chloroform-d | δ(A) | 5.859 | J(A,B) = 3.52 |

| δ(B) | 5.574 | J(A,X) = 55.57 | |

| J(B,X) = 9.61 | |||

| Carbon Tetrachloride | δ(A) | 5.825 | J(A,B) = 3.92 |

| δ(B) | 5.523 | J(A,X) = 55.55 | |

| J(B,X) = 9.15 |

A and B refer to the two diastereotopic protons, and X refers to the fluorine nuclei.[1]

Logical Workflow for ¹H NMR Analysis

Caption: Workflow for ¹H NMR analysis of this compound.

¹³C NMR Spectroscopy

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of the molecule, which are characteristic of its structure and bonding.

Infrared (IR) Spectroscopy

The IR spectrum of this compound reveals characteristic absorption bands corresponding to the stretching and bending vibrations of its chemical bonds.

A general procedure for obtaining the gas-phase or solution-phase FT-IR spectrum is as follows:

-

Sample Preparation:

-

Gas Phase: Introduce the gaseous sample into an evacuated gas cell with appropriate windows (e.g., KBr).

-

Solution Phase: Prepare a solution of the analyte in a suitable solvent (e.g., CCl₄ or CS₂) and place it in a liquid cell of a known path length.[2]

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of the empty cell or the pure solvent should be recorded and subtracted from the sample spectrum.

-

Data Processing: The resulting interferogram is Fourier-transformed to produce the final absorption spectrum.

The following table summarizes the major observed IR absorption bands for this compound. The assignments are based on characteristic vibrational frequencies for similar halogenated ethanes.

| Wavenumber (cm⁻¹) | Tentative Assignment |

| ~2980 | C-H stretching |

| ~1450 | C-H bending |

| 1100 - 1300 | C-F stretching |

| 600 - 800 | C-Cl stretching |

| Below 500 | Skeletal deformations |

Note: The exact peak positions may vary slightly depending on the phase (gas or liquid) and the solvent used.

Caption: Workflow for the GC-MS analysis of this compound.

References

Environmental Fate of 1,1-Dichloro-2,2-difluoroethane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

December 2025

Executive Summary

This technical guide provides a comprehensive overview of the environmental fate of 1,1-dichloro-2,2-difluoroethane (HCFC-132c), a hydrochlorofluorocarbon. Due to a significant lack of direct experimental data for this specific isomer, this guide synthesizes information from established OECD testing guidelines for key environmental processes and utilizes widely recognized quantitative structure-activity relationship (QSAR) models, primarily the U.S. Environmental Protection Agency's EPI Suite™, to provide estimated quantitative data. The primary anticipated route of environmental degradation is through atmospheric photooxidation initiated by hydroxyl radicals. The compound is expected to exhibit low bioaccumulation potential and limited sorption to soil and sediment. Its persistence in aquatic environments is predicted to be significant due to slow hydrolysis and biodegradation. This document details the methodologies for assessing these environmental fate parameters and presents the available data in a structured format to support environmental risk assessment and inform research and development activities.

Introduction

This compound, also known as HCFC-132c, is a halogenated hydrocarbon with the chemical formula C₂H₂Cl₂F₂. While not as prevalent as some other hydrochlorofluorocarbons, understanding its environmental distribution, persistence, and degradation is crucial for a complete picture of the environmental impact of this class of compounds. This guide focuses on the key processes governing its environmental fate: atmospheric degradation, hydrolysis, biodegradation, and soil sorption.

Physicochemical Properties and Environmental Partitioning

The environmental distribution of a chemical is largely governed by its physical and chemical properties. Quantitative data, primarily estimated through QSAR models, for this compound are summarized below.

| Property | Value (Estimated) | Method/Source |

| Molecular Weight | 134.94 g/mol | Calculation |

| Log Octanol-Water Partition Coefficient (Log Kₒw) | 2.34 | EPI Suite™ KOWWIN™[1][2] |

| Water Solubility | 850 mg/L at 25°C | EPI Suite™ WSKOWWIN™[1][2] |

| Vapor Pressure | 340 mmHg at 25°C | EPI Suite™ MPBPWIN™[1][2] |

| Henry's Law Constant | 0.049 atm·m³/mol | EPI Suite™ HENRYWIN™[1][2] |

These properties suggest that this compound will predominantly partition to the atmosphere upon release, with a moderate potential for partitioning to water and a low potential for partitioning to soil organic matter.

Environmental Fate and Degradation Pathways

Atmospheric Fate

The primary degradation pathway for this compound in the environment is expected to be through gas-phase reaction with hydroxyl (OH) radicals in the troposphere.

| Parameter | Value (Estimated) | Method/Source |

| OH Radical Reaction Rate Constant | 1.6 x 10⁻¹⁴ cm³/molecule-sec at 25°C | EPI Suite™ AOPWIN™[1][2] |

| Atmospheric Half-Life | Approximately 3.5 years | Calculation based on OH reaction rate[3] |

The atmospheric degradation is initiated by the abstraction of a hydrogen atom by an OH radical, leading to the formation of a haloalkyl radical. This radical then rapidly reacts with molecular oxygen, initiating a cascade of reactions that ultimately lead to the formation of smaller, more oxidized species such as phosgene (B1210022) (COCl₂), formyl fluoride (B91410) (HC(O)F), and inorganic acid gases (HCl and HF).

Figure 1: Representative atmospheric degradation pathway of this compound.

Aquatic Fate: Hydrolysis and Biodegradation

In aquatic environments, the persistence of this compound is determined by its susceptibility to hydrolysis and biodegradation.

| Parameter | Value (Estimated) | Method/Source |

| Hydrolysis Half-Life | Very slow (not expected to be a significant process) | EPI Suite™ HYDROWIN™[1][2] |

| Biodegradation | Not readily biodegradable | EPI Suite™ BIOWIN™[1][2] |

The estimations suggest that both hydrolysis and biodegradation are very slow processes for this compound, indicating that it is likely to be persistent in aquatic systems.

Fate in Soil and Sediment

The mobility and persistence of this compound in the terrestrial environment are influenced by its tendency to adsorb to soil and sediment particles.

| Parameter | Value (Estimated) | Method/Source |

| Soil Adsorption Coefficient (Log Kₒc) | 2.03 | EPI Suite™ KOCWIN™[1][2] |

The estimated Log Kₒc value suggests that this compound has low to moderate sorption potential to soil and sediment organic carbon. This indicates a potential for leaching into groundwater.

Bioaccumulation Potential

The potential for a chemical to accumulate in living organisms is a critical aspect of its environmental risk profile.

| Parameter | Value (Estimated) | Method/Source |

| Bioaccumulation Factor (BAF) | Low potential | EPI Suite™ BCFBAF™[1][2] |

The low estimated bioaccumulation factor suggests that this compound is unlikely to significantly accumulate in aquatic organisms.

Experimental Protocols

The following sections describe the standard methodologies for determining the key environmental fate parameters, based on OECD guidelines.

Hydrolysis: OECD Guideline 111

This test determines the rate of abiotic hydrolysis as a function of pH.[4][5][6][7][8]

Principle: The test substance is dissolved in sterile aqueous buffer solutions at different pH values (typically 4, 7, and 9) and incubated at a constant temperature in the dark. The concentration of the test substance is measured over time to determine the rate of hydrolysis.

Methodology:

-

Preparation: Sterile buffer solutions are prepared. The test substance is added to each buffer solution at a concentration below its water solubility limit.

-

Incubation: The solutions are incubated in the dark in sealed vessels at a constant temperature (e.g., 25°C or 50°C for accelerated studies).

-

Sampling and Analysis: Aliquots are taken at appropriate time intervals and analyzed for the concentration of the parent compound using a suitable analytical method, such as gas chromatography-mass spectrometry (GC-MS).

-

Data Analysis: The hydrolysis rate constant (k) and the half-life (t₁/₂) are calculated for each pH.

Ready Biodegradability: OECD Guideline 301

This set of guidelines provides screening methods to assess the ready biodegradability of organic chemicals.[9][10][11][12]

Principle: A small amount of the test substance is incubated in a mineral medium with a mixed population of microorganisms (e.g., from activated sludge). The extent of biodegradation is determined by measuring the consumption of oxygen or the production of carbon dioxide over a 28-day period.

Methodology (e.g., Closed Bottle Test - OECD 301D):

-

Preparation: A mineral medium is prepared and inoculated with a small amount of activated sludge. The test substance is added at a low concentration.

-

Incubation: The test solution is filled into airtight bottles, ensuring no headspace, and incubated in the dark at a constant temperature (20 ± 1°C).

-

Measurement: The dissolved oxygen concentration is measured at the beginning and end of the test period (typically 28 days).

-

Data Analysis: The percentage of biodegradation is calculated based on the amount of oxygen consumed relative to the theoretical oxygen demand (ThOD). A substance is considered readily biodegradable if it reaches a certain percentage of degradation (e.g., >60% ThOD) within a 10-day window during the 28-day test.

Soil Adsorption/Desorption: OECD Guideline 106

This guideline describes a batch equilibrium method to determine the adsorption and desorption of a chemical on different soil types.[13][14][15][16]

Principle: The test substance is equilibrated with a soil-water suspension. The concentration of the substance in the aqueous phase is measured to determine the amount adsorbed to the soil.

Methodology:

-

Soil Preparation: A selection of characterized soils with varying organic carbon content and texture is used.

-

Equilibration: A known mass of soil is mixed with a solution of the test substance of known concentration in a centrifuge tube. The tubes are agitated for a defined period to reach equilibrium.

-

Separation and Analysis: The soil and aqueous phases are separated by centrifugation. The concentration of the test substance in the aqueous phase is determined.

-

Data Analysis: The amount of substance adsorbed to the soil is calculated by difference. The soil-water partition coefficient (Kd) and the organic carbon-normalized partition coefficient (Koc) are calculated.

Figure 2: General experimental workflows for determining environmental fate parameters.

Conclusion

References

- 1. chemistryforsustainability.org [chemistryforsustainability.org]

- 2. EPI Suite™ [episuite.dev]

- 3. ecetoc.org [ecetoc.org]

- 4. OECD 111: Hydrolysis as a Function of pH | ibacon GmbH [ibacon.com]

- 5. oecd.org [oecd.org]

- 6. Hydrolysis and function of PH according to OECD test no. 111 - Analytice [analytice.com]

- 7. catalog.labcorp.com [catalog.labcorp.com]

- 8. APPENDIX D: MEASUREMENT OF HYDROLYSIS - ECETOC [ecetoc.org]

- 9. contractlaboratory.com [contractlaboratory.com]

- 10. oecd.org [oecd.org]

- 11. OECD 301/310: Ready Biodegradability Tests | ibacon GmbH [ibacon.com]

- 12. Test No. 301: Ready Biodegradability - Tox Lab [toxlab.co]

- 13. OECD 106: Adsorption – Desorption using a Batch Equilibrium Method | ibacon GmbH [ibacon.com]

- 14. oecd.org [oecd.org]

- 15. OECD 106: Adsorption - Desorption Using a Batch Equilibrium Method - Situ Biosciences [situbiosciences.com]

- 16. APPENDIX C: MEASUREMENT OF SORPTION (Kd) - ECETOC [ecetoc.org]

An In-depth Technical Guide to the Safety and Handling of 1,1-Dichloro-2,2-difluoroethane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling considerations for 1,1-Dichloro-2,2-difluoroethane (HCFC-132b), a halogenated hydrocarbon. Due to the limited availability of data for this specific compound, information from structurally related compounds is included to provide a more complete assessment of potential hazards.

Chemical and Physical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its safe handling and use in a laboratory setting. The following table summarizes key quantitative data for this compound and its isomer, 1,2-dichloro-1,1-difluoroethane (B158981).

| Property | Value for this compound (CAS: 471-43-2) | Value for 1,2-dichloro-1,1-difluoroethane (Isomer, CAS: 1649-08-7) |

| Molecular Formula | C₂H₂Cl₂F₂ | C₂H₂Cl₂F₂ |

| Molecular Weight | 134.94 g/mol | 134.94 g/mol |

| Boiling Point | No data available | 45.1 - 46.8 °C |

| Melting Point | No data available | -101.2 to -106.5 °C |

| Density | No data available | 1.4163 g/cm³ at 20 °C |

| Vapor Pressure | No data available | 340 mmHg at 25°C |

| Water Solubility | Sparingly soluble[1] | 850 mg/L at 24°C |

| Appearance | Colorless gas or liquid | Colorless, odorless liquid[2] |

Toxicological Data

Limited specific toxicological data is available for this compound. The information below is supplemented with data from the closely related compound 1,1-dichloro-2,2-difluoroethene. It is crucial to handle this compound with the assumption that it possesses similar toxicological properties.

| Toxicity Endpoint | Value (Test Organism) | Compound Tested |

| Acute Inhalation Toxicity (LC50) | 505 mg/m³ / 4 hours (Rat)[1][3] | 1,1-dichloro-2,2-difluoroethene |

| Acute Inhalation Toxicity (LC50) | 610 mg/m³ / 4 hours (Mouse)[1] | 1,1-dichloro-2,2-difluoroethene |

| Acute Inhalation Toxicity (LC50) | 700 mg/m³ / 4 hours (Guinea Pig)[1] | 1,1-dichloro-2,2-difluoroethene |

| Acute Oral Toxicity (LD50) | No data available | This compound |

| Acute Dermal Toxicity (LD50) | No data available | This compound |

| Genotoxicity | Mutagenic in some Ames test strains[4][5] | General HCFCs |

| Carcinogenicity | No data available | This compound |

Safety and Handling

Given the potential hazards, strict adherence to safety protocols is mandatory when working with this compound.

3.1. Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure.

Caption: Personal Protective Equipment workflow for handling this compound.

3.2. Storage and Incompatibility

Proper storage is crucial to prevent accidents and degradation of the chemical.

-

Storage: Store in a cool, dry, well-ventilated area away from direct sunlight and sources of ignition. Keep containers tightly closed.

-

Incompatibilities: Avoid contact with strong oxidizing agents, halogens, and active metals.[1]

3.3. First Aid Measures

In case of exposure, immediate and appropriate first aid is critical.

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1] |

| Skin Contact | Remove contaminated clothing. Wash the affected area with soap and water. Seek medical attention if irritation persists.[1] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.[1] |

| Ingestion | Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[1] |

Experimental Protocols

Detailed experimental protocols are essential for ensuring the safety and reproducibility of research. The following sections outline the general methodologies for key toxicological and material compatibility assessments, based on established guidelines.

4.1. Acute Inhalation Toxicity (OECD 403)

The objective of this test is to determine the median lethal concentration (LC50) of a substance after a single inhalation exposure.

Caption: General workflow for an acute inhalation toxicity study based on OECD Guideline 403.

4.2. Material Compatibility (ASHRAE Standard 97)

This protocol is designed to test the chemical stability of materials in the presence of refrigerants like this compound.

Caption: Workflow for material compatibility testing according to ASHRAE Standard 97.

Potential Mechanisms of Toxicity and Signaling Pathways

While specific signaling pathways for this compound have not been elucidated, the toxicity of halogenated hydrocarbons is generally understood to involve metabolic activation and subsequent cellular damage.

5.1. Metabolic Activation

The metabolism of many halogenated hydrocarbons is primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver.[6] This metabolic process can lead to the formation of reactive intermediates.

Caption: Simplified pathway of metabolic activation for halogenated hydrocarbons.

5.2. Oxidative Stress

The reactive metabolites generated during the metabolism of halogenated hydrocarbons can induce oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. Oxidative stress can lead to damage of cellular components such as lipids, proteins, and DNA.

Disclaimer: This document is intended for informational purposes only and does not constitute professional safety advice. Always consult the Safety Data Sheet (SDS) for this compound and follow all applicable safety regulations and guidelines established by your institution.

References

- 1. 1,1-Dichloro-2,2-difluoroethene | CAS#:79-35-6 | Chemsrc [chemsrc.com]

- 2. 1,1-Dichloro-1,2-difluoroethane - Wikipedia [en.wikipedia.org]

- 3. 1,1-Dichloro-2,2-difluoroethene | C2Cl2F2 | CID 6592 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Metabolism and toxicity of hydrochlorofluorocarbons: current knowledge and needs for the future - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Metabolism and toxicity of hydrochlorofluorocarbons: current knowledge and needs for the future - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

The Dawn of a New Era in Refrigeration: A Technical History of Dichlorodifluoroethanes

A comprehensive guide for researchers, scientists, and drug development professionals on the discovery, synthesis, and historical significance of dichlorodifluoroethanes, from the celebrated invention of Freon-12 to the lesser-known yet significant ethane (B1197151) derivatives.

Introduction

The quest for a safe, non-toxic, and non-flammable refrigerant in the early 20th century was a significant scientific challenge. Existing refrigerants like ammonia, sulfur dioxide, and methyl chloride were effective but posed serious health risks, often leading to illness or death in cases of leakage.[1] This pressing need set the stage for a chemical revolution that would transform not only the refrigeration and air conditioning industries but also have far-reaching implications for global environmental policy. This technical guide delves into the discovery and history of a pivotal class of compounds in this narrative: the dichlorodifluoroalkanes, with a primary focus on dichlorodifluoromethane (B179400) (CFC-12) and its ethane-based counterparts, the dichlorodifluoroethanes.

The Breakthrough: Dichlorodifluoromethane (Freon-12)

The story of dichlorodifluoromethane is inextricably linked with the pioneering work of American engineer and chemist Thomas Midgley, Jr.[2][3] In the late 1920s, Charles Franklin Kettering, the head of research at General Motors' Frigidaire division, tasked Midgley with developing a new, safe refrigerant.[4][5]

Midgley, in collaboration with Albert Leon Henne and Robert McNary, systematically approached this challenge by examining the properties of elements in the periodic table.[6] Their research led them to focus on fluorinated hydrocarbons, a class of compounds that were theorized to possess the desired characteristics of stability, non-toxicity, and non-flammability.

In 1928, their efforts culminated in the synthesis of dichlorodifluoromethane (CCl₂F₂).[3][7] To demonstrate its safety, Midgley famously inhaled a lungful of the gas and exhaled it to extinguish a candle at a meeting of the American Chemical Society, a dramatic and convincing display of its non-toxic and non-flammable nature.[8]

General Motors and DuPont formed a joint venture, the Kinetic Chemical Company, to mass-produce this new wonder chemical under the trade name Freon-12.[9][10] Its introduction marked a turning point, facilitating the widespread adoption of domestic refrigerators and air conditioning systems.[11] The success of Freon-12 spurred the development of a range of other chlorofluorocarbons (CFCs) and later, hydrochlorofluorocarbons (HCFCs).[6]

Experimental Synthesis of Dichlorodifluoromethane

The primary industrial synthesis of dichlorodifluoromethane involves the fluorination of carbon tetrachloride (CCl₄) with anhydrous hydrogen fluoride (B91410) (HF) in the presence of a catalyst, typically antimony pentachloride (SbCl₅).

Reaction: CCl₄ + 2HF --(SbCl₅)--> CCl₂F₂ + 2HCl

Protocol:

-

A heated reactor is charged with carbon tetrachloride and a catalytic amount of antimony pentachloride.

-

Anhydrous hydrogen fluoride is then introduced into the reactor.

-

The reaction is typically carried out in the gas phase at elevated temperatures and pressures.

-

The product stream, containing dichlorodifluoromethane, unreacted starting materials, and byproducts such as trichlorofluoromethane (B166822) (CCl₃F), is passed through a series of purification steps.

-

These steps include washing to remove residual acids and fractional distillation to separate the desired dichlorodifluoromethane from other components.

The Ethane Analogs: Dichlorodifluoroethanes

While dichlorodifluoromethane held the spotlight, a series of related compounds based on an ethane backbone were also synthesized and investigated. These dichlorodifluoroethanes exist as several isomers, each with distinct physical properties. The most notable among these are:

-

1,2-dichloro-1,1-difluoroethane (B158981) (HCFC-132b)

-

1,1-dichloro-2,2-difluoroethane (HCFC-132a)

-

1,1-dichloro-1,2-difluoroethane (HCFC-132c)

-

1,2-dichloro-1,2-difluoroethane (HCFC-132)

The development of these HCFCs was, in part, driven by the search for alternatives to CFCs, as they contain hydrogen atoms that make them more susceptible to degradation in the lower atmosphere, thus having a lower ozone depletion potential (ODP).[12] However, it was later discovered that some of these compounds, such as HCFC-132b, were being emitted into the atmosphere as byproducts of other chemical manufacturing processes, without any known end-use.[2][3]

Experimental Synthesis of Dichlorodifluoroethane Isomers

The synthesis of dichlorodifluoroethanes often involves the fluorination of chlorinated ethanes or ethenes. A common method for the synthesis of 1,2-dichloro-1,1-difluoroethane (HCFC-132b) is the reaction of trichloroethylene (B50587) with anhydrous hydrogen fluoride.

Reaction: CHCl=CCl₂ + 2HF → CH₂Cl-CCl₂F₂

Protocol for the Synthesis of 1,2-dichloro-1,1-difluoroethane (HCFC-132b): [13]

-

A high-pressure reactor, often lined with a corrosion-resistant material like silver, is charged with trichloroethylene.

-

Anhydrous hydrogen fluoride is then added to the reactor.

-

The mixture is heated to a temperature in the range of 150-250°C and agitated for several hours.

-

After the reaction is complete, the reactor is cooled, and the pressure is carefully released through a scrubber to neutralize any unreacted HF.

-

The organic product is separated from the aqueous layer, washed with water, and dried.

-

The final product is purified by fractional distillation to yield 1,2-dichloro-1,1-difluoroethane.

Quantitative Data

The physical properties of dichlorodifluoromethane and its ethane analogs are crucial for their application and are summarized in the tables below.

Table 1: Physical Properties of Dichlorodifluoromethane (CFC-12)

| Property | Value |

| Molecular Formula | CCl₂F₂ |

| Molar Mass | 120.91 g/mol |

| Boiling Point | -29.8 °C |

| Melting Point | -157.7 °C |

| Density (liquid, at -29.8°C) | 1.486 g/cm³ |

| Solubility in Water (at 20°C) | 0.286 g/L |

Source:[5]

Table 2: Physical Properties of Dichlorodifluoroethane Isomers

| Property | 1,2-dichloro-1,1-difluoroethane (HCFC-132b) | This compound (HCFC-132a) | 1,1-dichloro-1,2-difluoroethane (HCFC-132c) | 1,2-dichloro-1,2-difluoroethane (HCFC-132) |

| CAS Number | 1649-08-7[14] | 471-43-2[15] | 1842-05-3[16] | 431-06-1[9] |

| Molecular Formula | C₂H₂Cl₂F₂[14] | C₂H₂Cl₂F₂[15] | C₂H₂Cl₂F₂[16] | C₂H₂Cl₂F₂[9] |

| Molar Mass | 134.94 g/mol [14] | 134.94 g/mol [15] | 134.94 g/mol [16] | 134.94 g/mol [9] |

| Boiling Point | 46.8 °C[14] | - | 45.1 °C[17] | 58-59 °C[9] |

| Melting Point | -101.2 °C[14] | - | -106.5 °C[17] | -155 °C[9] |

| Density | 1.4163 g/cm³ at 20°C[14] | 1.473 g/cm³[18] | 1.416 g/cm³[16] | 1.416 g/cm³[9] |

| Solubility in Water | 850 mg/L at 24°C[14] | - | - | - |

Environmental Impact and Regulation

The remarkable stability of CFCs, once hailed as a key advantage, proved to be their environmental downfall. In the 1970s, scientists Mario Molina and F. Sherwood Rowland discovered that these compounds could persist in the atmosphere long enough to reach the stratosphere, where they would be broken down by ultraviolet radiation, releasing chlorine atoms. These chlorine atoms could then catalytically destroy the ozone layer, which protects the Earth from harmful UV radiation.

This groundbreaking discovery led to growing international concern and ultimately to the signing of the Montreal Protocol on Substances that Deplete the Ozone Layer in 1987. This landmark international treaty mandated the phase-out of CFCs, including Freon-12.[7] This spurred the development and adoption of HCFCs as transitional replacements, which themselves are now being phased out in favor of hydrofluorocarbons (HFCs) and other alternatives with no ozone depletion potential.[19]

Visualizing the History and Science

To better illustrate the key aspects of the discovery and chemistry of dichlorodifluoroethanes, the following diagrams are provided.

Caption: A timeline of the discovery and key events in the history of dichlorodifluoroalkanes.

Caption: A generalized experimental workflow for the synthesis of 1,2-dichloro-1,1-difluoroethane.

Caption: Structures of dichlorodifluoromethane and its principal dichlorodifluoroethane isomers.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. pnas.org [pnas.org]

- 3. Unexpected nascent atmospheric emissions of three ozone-depleting hydrochlorofluorocarbons [escholarship.org]

- 4. benchchem.com [benchchem.com]

- 5. Dichlorodifluoromethane - Wikipedia [en.wikipedia.org]

- 6. (R)Evolution of Refrigerants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. people.wou.edu [people.wou.edu]

- 8. Page loading... [wap.guidechem.com]

- 9. Page loading... [wap.guidechem.com]

- 10. (R,R)-(A+/-)-1,2-difluoro-1,2-dichloroethane | C2H2Cl2F2 | CID 23233212 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Midgley Introduces Dichlorodifluoromethane as a Refrigerant Gas | Research Starters | EBSCO Research [ebsco.com]

- 12. benchchem.com [benchchem.com]

- 13. US2399024A - Process for obtaining 1,2-dichloro-1,1-difluoroethane - Google Patents [patents.google.com]

- 14. 1,2-Dichloro-1,1-difluoroethane | C2H2Cl2F2 | CID 15442 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Ethane, 1,1-dichloro-2,2-difluoro- | C2H2Cl2F2 | CID 33240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. echemi.com [echemi.com]

- 17. 1,1-Dichloro-1,2-difluoroethane - Wikipedia [en.wikipedia.org]

- 18. This compound [stenutz.eu]

- 19. mcicontainers.com [mcicontainers.com]

Methodological & Application

Application Notes & Protocols for the Analytical Detection of 1,1-Dichloro-2,2-difluoroethane (HCFC-122)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-Dichloro-2,2-difluoroethane, also known as HCFC-122, is a hydrochlorofluorocarbon that has been used as a refrigerant, blowing agent, and solvent. Due to its ozone-depleting potential, its production and use have been regulated under the Montreal Protocol. Accurate and sensitive analytical methods are crucial for monitoring its presence in environmental matrices and ensuring compliance with regulations. This document provides detailed application notes and protocols for the detection and quantification of this compound using gas chromatography-mass spectrometry (GC-MS), a robust and widely accepted analytical technique for volatile organic compounds (VOCs).

Analytical Method: Purge and Trap Gas Chromatography-Mass Spectrometry (P&T-GC-MS)

The recommended method for the analysis of this compound in environmental samples (e.g., water and air) is Purge and Trap Gas Chromatography-Mass Spectrometry (P&T-GC-MS). This technique offers excellent sensitivity and selectivity, allowing for the detection of trace levels of the analyte. The purge and trap system effectively extracts and concentrates volatile compounds from the sample matrix prior to their introduction into the GC-MS system for separation and detection.

Logical Workflow of the Analytical Process

Caption: General workflow for the analysis of this compound.

Experimental Protocols

Sample Preparation: Purge and Trap

This protocol is based on established EPA methods for volatile organic compounds, such as EPA Method 524.2 or 8260B.

Materials:

-

Purge and trap concentrator system

-

Purge gas: Helium (99.999% purity)

-

Trap: Tenax® or a multi-sorbent trap (e.g., Tenax®/silica gel/carbon molecular sieve)

-

Volumetric flasks and syringes

-

Internal standard solution (e.g., fluorobenzene, chlorobenzene-d5)

-

Methanol (purge and trap grade)

-

Reagent water

Procedure:

-

System Blank: Analyze a sample of reagent water to ensure the system is free from contamination.

-

Sample Collection (Water): Collect water samples in 40 mL vials with screw caps (B75204) and PTFE-lined septa. Ensure no headspace is present. Samples should be stored at 4°C and analyzed within 14 days.

-

Sample Collection (Air): Collect air samples in summa canisters or sorbent tubes. The sampling procedure should be conducted in accordance with standard methods like EPA TO-15.

-

Internal Standard Spiking: For aqueous samples, add a known amount of internal standard solution to each sample just before analysis.

-

Purging: Place a 5 mL (or other validated volume) aliquot of the water sample into the purging vessel. The sample is purged with helium at a flow rate of 40 mL/min for 11 minutes at ambient temperature. For air samples collected in canisters, a measured volume is drawn through the trap.

-

Trapping: The purged volatiles are carried into an adsorbent trap where they are retained.

-

Desorption: After purging, the trap is rapidly heated (e.g., to 250°C) and backflushed with helium to desorb the trapped compounds onto the GC column.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Instrumentation:

-

Gas chromatograph with a capillary column

-

Mass spectrometer detector (capable of electron ionization and selected ion monitoring)

Table 1: GC-MS Operating Conditions

| Parameter | Recommended Setting |

| Gas Chromatograph | |

| GC Column | Rtx-VMS, 30 m x 0.25 mm ID, 1.4 µm film thickness (or equivalent) |

| Carrier Gas | Helium (99.999% purity) |

| Flow Rate | 1.2 mL/min (constant flow) |

| Inlet Temperature | 200°C |

| Oven Temperature Program | Initial: 40°C, hold for 4 minRamp 1: 10°C/min to 120°CRamp 2: 25°C/min to 220°C, hold for 2 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Source Temperature | 230°C |

| Quadrupole Temperature | 150°C |

| Acquisition Mode | Full Scan (m/z 35-300) for identification and Selected Ion Monitoring (SIM) for quantification |

| Selected Ions for HCFC-122 | Quantification Ion: 83 m/zQualifier Ions: 85, 101 m/z |

Note: The oven temperature program is a starting point and may require optimization based on the specific instrument and column used to achieve adequate separation from other potential contaminants.

Data Presentation

Quantitative data should be summarized for method validation and routine analysis. The following tables provide a template for presenting such data.

Table 2: Method Detection and Quantitation Limits

| Analyte | Chemical Formula | CAS Number | Method Detection Limit (MDL) (µg/L) | Limit of Quantitation (LOQ) (µg/L) |

| This compound | C₂H₂Cl₂F₂ | 471-43-2 | To be determined experimentally | To be determined experimentally |

Table 3: Calibration and Linearity Data

| Analyte | Calibration Range (µg/L) | Number of Calibration Points | Correlation Coefficient (r²) |

| This compound | 0.5 - 50 | 7 | > 0.995 |

Table 4: Precision and Accuracy Data

| Analyte | Spiked Concentration (µg/L) | Mean Recovery (%) | Relative Standard Deviation (RSD) (%) |

| This compound | 1.0 | To be determined | To be determined |

| 10.0 | To be determined | To be determined | |

| 40.0 | To be determined | To be determined |

Note: The values in Tables 2, 3, and 4 are representative examples and must be experimentally determined during method validation in the user's laboratory.

Signaling Pathways and Logical Relationships

As this compound is an industrial chemical and not a therapeutic agent, it does not have a known signaling pathway in the context of drug development. However, a logical diagram illustrating the decision-making process for sample analysis can be useful.

Caption: Decision tree for sample analysis and data validation.

Conclusion

The P&T-GC-MS method described provides a robust and sensitive approach for the determination of this compound in various matrices. Adherence to the outlined protocols and proper method validation will ensure the generation of high-quality, reliable data for research, monitoring, and regulatory purposes. Researchers should validate this method in their own laboratories to establish performance characteristics.

Application Notes and Protocols for Dichlorodifluoroethanes in Synthetic Chemistry and Metabolic Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of dichlorodifluoroethanes, including 1,1-dichloro-2,2-difluoroethane and its isomers, as chemical intermediates. The focus is on their transformation into valuable fluorinated building blocks for applications in medicinal chemistry and drug discovery. Additionally, a general protocol for the analysis of their metabolites is presented, which is crucial for understanding the biotransformation of fluorinated compounds in drug development.

The strategic incorporation of fluorine into drug candidates is a well-established strategy in modern medicinal chemistry. Fluorine's unique properties can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity for its biological target. Dichlorodifluoroethanes serve as precursors to highly reactive and versatile fluorinated building blocks, particularly difluoroethylenes. These alkenes are valuable synthons for constructing complex fluorinated molecules, including the heterocyclic scaffolds prevalent in many pharmaceuticals. This document outlines the primary synthetic applications of dichlorodifluoroethanes—their conversion to difluoroethylenes—and provides a framework for investigating their metabolic fate.

Core Application: Dehalogenation to Fluoroolefins

The most prominent application of dichlorodifluoroethanes in organic synthesis is their conversion to fluoroolefins via dehalogenation or dehydrochlorination reactions. These transformations are critical as they generate reactive alkenes that can participate in a variety of subsequent reactions, serving as valuable building blocks for introducing C-F bonds into a molecular framework.

Reaction Pathways and Product Outcomes

The treatment of dichlorodifluoroethanes with different reagents can selectively yield distinct fluoroolefin products. For instance, 1,1-dichloro-1,2-difluoroethane (B167932) can undergo the following transformations:

-

Dehalogenation with Zinc: In the presence of a metal reductant like zinc in an alcoholic solvent, 1,1-dichloro-1,2-difluoroethane undergoes dehalogenation to produce 1,1-difluoroethylene. This reaction involves the removal of both chlorine atoms.[1]

-

Dehydrochlorination with Alcoholic Alkali: Treatment with a base, such as potassium hydroxide (B78521) in an alcoholic solution, results in the elimination of hydrogen chloride (HCl) to yield 1-chloro-1,1-difluoroethene.[1]

Quantitative Data Summary for Synthesis of 1,1-dichloro-2,2-difluoroethylene (B1203012)

| Precursor | Reagents | Solvent | Temperature (°C) | Yield (%) | Reference |

| 1,1,1,2-tetrachloro-2,2-difluoroethane (B1359812) | Zinc, Zinc chloride | Methanol (B129727) | 60-63 (initial), 45-50 (reaction) | 89-95 | [2] |

Experimental Protocols

Protocol 1: Synthesis of 1,1-dichloro-2,2-difluoroethylene via Dehalogenation

This protocol describes the zinc-mediated dehalogenation of 1,1,1,2-tetrachloro-2,2-difluoroethane to produce 1,1-dichloro-2,2-difluoroethylene.[2]

Materials:

-

1,1,1,2-tetrachloro-2,2-difluoroethane

-

Powdered zinc

-

Zinc chloride

-

Methanol

-

500-ml three-necked round-bottomed flask

-

100-ml separatory funnel

-

Thermometer

-

Short fractionating column

-

Condenser

-

100-ml tared receiver

-

Heating bath

-

Dry ice-acetone bath

-

Ice water bath

Procedure:

-

Apparatus Setup: Equip a 500-ml three-necked round-bottomed flask with a 100-ml separatory funnel, a thermometer, and a short fractionating column leading through a condenser to a 100-ml tared receiver.

-